![molecular formula C22H25N3O3S2 B2682634 N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 892855-78-6](/img/structure/B2682634.png)
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole ring, an isopropyl group, a piperidinylsulfonyl moiety, and a benzamide group, which collectively contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone. The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
The next step involves the sulfonylation of the benzo[d]thiazole derivative with piperidine-1-sulfonyl chloride in the presence of a base like triethylamine. Finally, the benzamide moiety is introduced through an amide coupling reaction using 4-aminobenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of more scalable reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide or sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., Grignard reagents).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol under reflux conditions.
Substitution: Bromine in acetic acid for electrophilic substitution; Grignard reagents in ether for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibits various pharmacological activities that make it a candidate for drug development:
- Dopamine Receptor Modulation : This compound has been studied for its role as a partial agonist at the D2 dopamine receptor. Research indicates that compounds with similar structures can influence cAMP accumulation and β-arrestin recruitment, which are critical pathways in neurological disorders such as schizophrenia and Parkinson's disease .
- Anti-tubercular Activity : Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in combating tuberculosis. The structure allows for interactions that inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further exploration in anti-tubercular therapies .
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of Benzothiazole Core : The benzothiazole moiety is synthesized through condensation reactions involving appropriate thiazole precursors.
- Piperidine Sulfonamide Formation : The introduction of the piperidine ring and sulfonamide group is achieved through nucleophilic substitution reactions with sulfonyl chlorides.
- Final Coupling : The final product is obtained through coupling reactions that link the benzothiazole and piperidine components.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Neurological Studies
A study investigating the effects of D2 receptor partial agonists found that compounds structurally related to this compound demonstrated significant modulation of dopaminergic signaling pathways, suggesting potential therapeutic benefits in treating conditions like schizophrenia .
Tuberculosis Inhibition
Research focusing on benzothiazole derivatives revealed that this compound exhibited promising anti-tubercular activity in vitro, with further studies needed to evaluate its efficacy in vivo .
Wirkmechanismus
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole ring may interact with aromatic residues in the active site of enzymes, while the piperidinylsulfonyl group could enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Contains an ethyl group instead of an isopropyl group.
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide: Features a morpholine ring instead of a piperidine ring.
Uniqueness
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The isopropyl group may enhance lipophilicity and membrane permeability, while the piperidinylsulfonyl moiety can improve binding interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and advanced materials.
Biologische Aktivität
N-(6-Isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a benzo[d]thiazole moiety linked to a piperidine sulfonamide structure, which is significant for its interaction with various biological targets. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with dopamine receptors, particularly the D2 dopamine receptor (D2R). The activity of this compound is hypothesized to involve:
- Partial Agonism : This compound may act as a partial agonist at D2R, influencing neurotransmitter release and neuronal excitability.
- G Protein Signaling : It is suggested that the compound may exhibit bias toward G protein signaling pathways over β-arrestin recruitment, which is crucial for its pharmacological profile .
Antitumor Activity
Several studies have explored the antitumor potential of benzothiazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects:
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
A549 (Lung) | 6.75 ± 0.19 | 2D Viability Assay |
HCC827 (Lung) | 6.26 ± 0.33 | 2D Viability Assay |
NCI-H358 (Lung) | 6.48 ± 0.11 | 2D Viability Assay |
The compound exhibited lower toxicity towards normal human lung fibroblast cells (MRC-5), suggesting a favorable therapeutic index .
Antimicrobial Activity
In addition to its antitumor properties, derivatives similar to this compound have been evaluated for antimicrobial activity against various pathogens:
Pathogen | Activity |
---|---|
Escherichia coli | Moderate Antibacterial |
Staphylococcus aureus | Moderate Antibacterial |
Saccharomyces cerevisiae | Eukaryotic Model Tested |
These findings indicate that the compound may also possess broad-spectrum antimicrobial properties .
Case Studies
A notable study involved the synthesis and biological evaluation of related benzothiazole derivatives, where compounds demonstrated varying degrees of efficacy against different cancer types and microbial strains. The results reinforced the potential of benzothiazole-based compounds in drug development.
For instance, compounds tested against lung cancer cell lines showed significant inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic applications .
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15(2)17-8-11-19-20(14-17)29-22(23-19)24-21(26)16-6-9-18(10-7-16)30(27,28)25-12-4-3-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJKCEYZJCOMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.